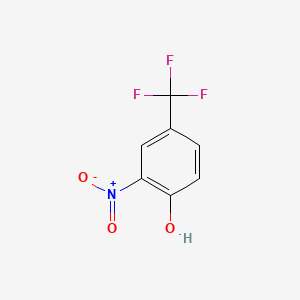

2-Nitro-4-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEDEVRSUANQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059946 | |

| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-99-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9AQU8UAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Nitro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7), a versatile intermediate in the chemical and pharmaceutical industries. The document details its structural characteristics, spectroscopic data, and key chemical reactions. Furthermore, it presents a detailed experimental protocol for its synthesis and its application as a precursor in the synthesis of other chemical entities. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

This compound serves as a key intermediate in the production of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [2] |

| Molecular Weight | 207.11 g/mol | [2] |

| CAS Number | 400-99-7 | [2] |

| Appearance | Light yellow to brown to dark green clear liquid | |

| Boiling Point | 92-94 °C at 12 mmHg | [3] |

| Density | 1.473 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.504 | [3] |

| pKa | 5.53 ± 0.14 (Predicted) | |

| Flash Point | 95 °C (closed cup) | [3] |

| Solubility | Soluble in many organic solvents. | |

| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | [2] |

| SMILES | O=N(=O)c1c(O)ccc(c1)C(F)(F)F | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups, including the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.[2]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.

Experimental Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene

Materials:

-

2-Nitro-4-(trifluoromethyl)chlorobenzene

-

Sodium hydroxide (finely powdered)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid

-

Ether

-

Magnesium sulfate (anhydrous)

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide.

-

With continuous stirring at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.

-

After the addition is complete, acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.

-

Separate the oil and dissolve it in ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Remove the ether by evaporation under reduced pressure.

-

Mix the resulting residue with a cold sodium hydroxide solution.

-

Extract this mixture with petroleum ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid. An oil will form.

-

Separate the oil and dissolve it in ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Remove the ether by evaporation to yield this compound.[4]

Synthesis Workflow Diagram

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the strong electron-withdrawing nitro and trifluoromethyl groups. The nitro group can be reduced to an amino group, which can then be further functionalized.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it can be used as a starting material for the synthesis of various trifluoromethyl-containing phenoxy derivatives.

Logical Relationship of Functional Group Reactivity

References

- 1. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4481365A - Trifluoromethyl-phenoxy-phenyl-silicon derivatives, processes for their preparation, and their use as herbicides and plant-growth regulators - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates its chemical and physical properties, safety and toxicological data, and detailed experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is a substituted phenol featuring both a nitro group and a trifluoromethyl group, which impart unique reactivity and physical characteristics.[1] It is often utilized as a building block in organic synthesis.[2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 400-99-7 | [2] |

| Molecular Formula | C₇H₄F₃NO₃ | [2] |

| Molecular Weight | 207.11 g/mol | [2][3] |

| Appearance | Yellow to orange liquid or solid | [2] |

| Boiling Point | 92-94 °C at 12 mmHg | [2] |

| Density | 1.473 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.504 | [2] |

| Flash Point | 95 °C (203 °F) - closed cup | [2] |

| pKa | 5.53 ± 0.14 (Predicted) | |

| XLogP3 | 2.3 | [3] |

Safety and Toxicological Information

This compound is classified as an irritant and is harmful if not handled properly. The available toxicological data is primarily for the general class of nitrophenols, and specific data for this compound is limited.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard Statement(s) |

|

| Warning | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |

Toxicological Data

Specific toxicological studies on this compound are not widely available in the public literature. However, for the related compound 2-nitrophenol, the oral median lethal dose (LD50) in rats is reported as 2,830 mg/kg, and 1,300 mg/kg in mice.[4] The primary targets of toxicity for nitrophenols in animal studies are the respiratory system, with some evidence of hematological effects at high concentrations.[4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.

Materials:

-

2-nitro-4-(trifluoromethyl)chlorobenzene

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH), finely powdered

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

Dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide in a suitable reaction vessel equipped with a stirrer.

-

Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide in portions to the stirred solution at room temperature.

-

After the addition is complete, acidify the mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.

-

Separate the oil and dissolve it in diethyl ether.

-

Dry the ether solution over magnesium sulfate (MgSO₄) and then remove the solvent under reduced pressure.

-

Mix the resulting residue with a cold sodium hydroxide solution.

-

Extract this mixture with petroleum ether.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid. An oil will form again.

-

Separate the oil and dissolve it in diethyl ether.

-

Dry the ether solution over magnesium sulfate (MgSO₄) and remove the solvent to yield this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient should be optimized to achieve good separation.

-

Detector: Mass Spectrometer.

-

Ionization: Electron Ionization (EI).

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another effective method.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic or phosphoric acid) and acetonitrile is common.

-

Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

-

Detection: UV detection at the absorbance maximum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. Spectral data for this compound is available in public databases such as PubChem.[3]

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities and mechanisms of action of this compound. While it is used as an intermediate in the synthesis of biologically active molecules, its own pharmacological or toxicological profile is not well-documented.

A study on a structurally related compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione, has shown that it acts as a tight-binding inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in rats.[6] This enzyme is involved in tyrosine catabolism. However, it is important to note that this finding pertains to a derivative and not to this compound itself.

Due to the lack of specific data on the signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate its biological roles.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate. It has been used in the synthesis of compounds such as 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester.[2] Its dual functionality, with the nitro and trifluoromethyl groups, makes it a versatile starting material for the synthesis of a variety of more complex molecules for potential use in the pharmaceutical and agrochemical industries.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound 99 400-99-7 [sigmaaldrich.com]

- 3. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Characterization of the interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione with rat hepatic 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 4-Hydroxy-3-nitrobenzotrifluoride

A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzotrifluoride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzotrifluoride, also known as 2-Nitro-4-(trifluoromethyl)phenol, is a key aromatic intermediate in the field of organic synthesis. Its unique structure, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃), makes it a valuable building block for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly significant in drug development, as it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API)[1][2]. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic characteristics of 4-Hydroxy-3-nitrobenzotrifluoride, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

4-Hydroxy-3-nitrobenzotrifluoride is typically a yellow to orange liquid at room temperature[3]. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton compared to phenol itself.

Table 1: Physical and Chemical Properties of 4-Hydroxy-3-nitrobenzotrifluoride

| Property | Value | Reference(s) |

| CAS Number | 400-99-7 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5][7] |

| Molecular Weight | 207.11 g/mol | [3][4][5] |

| Appearance | Yellow to orange liquid | [3][4] |

| Boiling Point | 92-94 °C @ 12 mmHg | [3][4][8][9] |

| Density | 1.473 g/mL at 25 °C | [3][4][8][9] |

| Refractive Index (n²⁰/D) | 1.502 - 1.504 | [3][4][8][9] |

| pKa (Predicted) | 5.53 ± 0.14 | [3][4] |

| Solubility | Low solubility in water; soluble in polar organic solvents like alcohols and acetone. | [10] |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Hydroxy-3-nitrobenzotrifluoride. While publicly available, fully assigned spectra are limited, the expected data can be predicted based on the compound's structure and data from analogous molecules.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS @ 0 ppm)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~10.5 - 11.5 | Broad Singlet | Phenolic -OH proton; position is concentration and solvent dependent. |

| ~8.10 | Doublet | Aromatic H, ortho to -NO₂ group. | |

| ~7.80 | Doublet of Doublets | Aromatic H, ortho to -CF₃ group. | |

| ~7.25 | Doublet | Aromatic H, ortho to -OH group. | |

| ¹³C NMR | ~155 | Singlet | C-OH |

| ~138 | Singlet | C-NO₂ | |

| ~130 | Quartet | C-CF₃ (coupling with ³JCF) | |

| ~128 | Singlet | Aromatic CH | |

| ~124 | Quartet | -CF₃ (coupling with ¹JCF) | |

| ~122 | Singlet | Aromatic CH | |

| ~118 | Singlet | Aromatic CH |

Note: Predicted values are estimations based on standard chemical shift tables and substituent effects.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3500 | Strong, Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1520 - 1560 | Strong | Asymmetric N-O stretch (nitro group) |

| 1340 - 1380 | Strong | Symmetric N-O stretch (nitro group) |

| 1100 - 1350 | Strong, Multiple Bands | C-F stretch (trifluoromethyl group) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches |

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 207 | [M]⁺ | Molecular Ion |

| 161 | [M - NO₂]⁺ | Loss of nitro group |

| 137 | [M - NO₂ - C₂H₂]⁺ | Subsequent loss of acetylene from the ring |

Synthesis and Purification

4-Hydroxy-3-nitrobenzotrifluoride is commonly synthesized via nucleophilic aromatic substitution of a halogenated precursor.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of 4-Hydroxy-3-nitrobenzotrifluoride.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzotrifluoride[3][4][8][9]

-

Reaction Setup: To a suitable reaction flask equipped with a stirrer, add methanol (400 mL), dodecyldimethylbenzylammonium chloride (20 g) as a phase-transfer catalyst, and 4-chloro-3-nitrobenzotrifluoride (180 g).

-

Reagent Addition: Begin stirring the mixture. Slowly add a 50% aqueous solution of sodium hydroxide (400 g) dropwise. Control the rate of addition to allow the reaction temperature to rise to approximately 70°C over 20 minutes.

-

Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 4 hours.

-

Workup - Acidification: After the reaction is complete, cool the mixture in an ice-water bath. Carefully adjust the pH to 3 by adding concentrated hydrochloric acid.

-

Workup - Isolation: Isolate the crude product, 2-nitro-4-trifluoromethylphenol, via steam distillation. To facilitate phase separation during distillation, add approximately 50 mL of concentrated hydrochloric acid to the receiving flask.

-

Purification and Analysis: The distilled product can be further purified if necessary. Purity should be assessed by gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A typical yield of >90% with purity >98.5% can be expected[4][8][9].

Analytical Characterization Workflow

A systematic workflow is essential for confirming the identity and purity of the synthesized compound.

Caption: A standard workflow for the purification and analysis of a synthesized chemical.

Experimental Protocol: HPLC Purity Analysis

This protocol is a representative method for analyzing nitrophenols and can be adapted for 4-Hydroxy-3-nitrobenzotrifluoride.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and 50 mM acetate buffer (pH 5.0). A typical starting ratio is 20:80 (v/v) acetonitrile:buffer[11]. The ratio can be adjusted to achieve optimal separation.

-

Sample Preparation: Prepare a stock solution of the compound in methanol (~1000 µg/mL). Dilute this stock solution with the mobile phase to create working standards and a sample solution at a concentration of approximately 10-20 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Set the UV detector to 290 nm, which is an effective wavelength for the simultaneous detection of various nitrophenols[12].

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Analysis: Inject the sample and standards. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Organic Synthesis

The primary application of 4-Hydroxy-3-nitrobenzotrifluoride is as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a wide range of subsequent reactions (e.g., amidation, diazotization), making it a gateway to a diverse array of more complex molecules.

Caption: Synthetic utility of 4-Hydroxy-3-nitrobenzotrifluoride via its amine derivative.

This transformation to 3-Amino-4-hydroxybenzotrifluoride opens up pathways for building complex scaffolds used in medicinal chemistry and materials science. The resulting aminophenol is a valuable precursor for synthesizing substituted benzoxazoles and other heterocyclic systems of pharmacological interest.

References

- 1. whitman.edu [whitman.edu]

- 2. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-nitrobenzotrifluoride CAS#: 400-99-7 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 4-Hydroxy-3-nitrobenzotrifluoride | 400-99-7 [chemicalbook.com]

- 9. 4-Hydroxy-3-nitrobenzotrifluoride(400-99-7) 13C NMR spectrum [chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Nitro-4-(trifluoromethyl)phenol (CAS No: 400-99-7). This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Properties

This compound is an organic compound featuring a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position. The trifluoromethyl group significantly enhances its lipophilicity, a property that can improve the bioavailability of derivative pharmaceutical formulations.[1]

Chemical Identifiers:

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 207.11 g/mol [2][4] |

| Exact Mass | 207.01432748 Da[3] |

| Appearance | Light yellow to brown clear liquid[1] |

| Density | 1.473 g/mL at 25 °C[4] |

| Boiling Point | 92-94 °C at 12 mmHg[3][4] |

| Flash Point | 95 °C (203 °F) - closed cup[3] |

| Refractive Index | n20/D 1.504[3][4] |

| pKa | 5.53 ± 0.14 (Predicted)[3][5] |

| Vapor Pressure | 0.157 mmHg at 25°C[3][5] |

| XLogP3 | 2.3[2][3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

2.1. Synthesis Protocol

The following protocol describes the synthesis of this compound from 2-nitro-4-(trifluoromethyl)chlorobenzene.[6]

Materials:

-

2-nitro-4-(trifluoromethyl)chlorobenzene (164.0 g)

-

Dimethyl sulfoxide (220 ml)

-

Sodium hydroxide (87.6 g, finely powdered)

-

Concentrated hydrochloric acid

-

Petroleum ether

-

Ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide is prepared and stirred at room temperature.

-

Finely powdered sodium hydroxide (87.6 g) is added in portions to the solution over an 8-hour period.

-

The resulting mixture is acidified to a pH of 1 with concentrated hydrochloric acid, which causes an oil to form.

-

The oil is separated and dissolved in ether.

-

The ether solution is dried over magnesium sulfate (MgSO₄) and then the solvent is stripped under reduced pressure.

-

The residue is mixed with a cold sodium hydroxide solution and extracted with petroleum ether.

-

The aqueous layer is then acidified again with concentrated hydrochloric acid, causing the formation of an oil.

-

This final oil is separated, dissolved in ether, dried with MgSO₄, and the solvent is removed to yield this compound.[6]

2.2. Analytical Protocol (General Method)

While a specific protocol for this compound is not detailed, the analysis of phenols is commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).[7][8] The following is a general workflow adaptable for this compound.

Instrumentation:

-

Gas Chromatograph with a high-resolution fused silica capillary column.[7]

-

Mass Spectrometer operated in Selected Ion Monitoring (SIM) mode or a Flame Ionization Detector.[7][8]

Procedure:

-

Sample Preparation: Samples are extracted using an appropriate method, such as liquid-liquid extraction with a solvent like dichloromethane for aqueous samples.[7][8]

-

Injection: A small volume of the extract is injected into the GC using a splitless injection mode.[7]

-

Separation: The analyte is separated from other components on the capillary column based on its volatility and interaction with the column's stationary phase.

-

Detection & Identification: The separated compound is detected by MS or FID. Identification is confirmed by comparing the retention time and mass spectrum (for MS) to that of a certified reference standard of this compound.[7]

-

Quantification: The concentration of the analyte is determined by comparing its response to a calibration curve generated from standards of known concentrations.[7]

Applications and Logical Workflow

This compound is a key building block in organic synthesis. Its primary utility lies in its role as an intermediate for producing more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1] For instance, it has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. The diagram below illustrates its logical position in a synthetic workflow.

Caption: Synthetic pathway of this compound and its use as an intermediate.

References

Solubility profile of 2-Nitro-4-(trifluoromethyl)phenol in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Nitro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key factors influencing its solubility, presents available solubility data, details experimental methodologies for its determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₄F₃NO₃. Its structure, featuring a nitro group (-NO₂), a hydroxyl group (-OH), and a trifluoromethyl group (-CF₃) attached to a benzene ring, dictates its physicochemical properties, including its solubility in various solvents. The presence of both polar (hydroxyl and nitro groups) and nonpolar (trifluoromethyl group) moieties gives this compound a mixed polarity, influencing its solubility behavior.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological studies.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Solvent Polarity: The compound tends to be more soluble in polar organic solvents due to the presence of the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxyl group.[1]

-

Hydrophobic Interactions: The trifluoromethyl group imparts a significant degree of hydrophobicity, which can limit solubility in highly polar solvents like water.[1]

-

Temperature: Generally, the solubility of solid compounds increases with a rise in temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.[1]

-

pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic solutions, forming a phenolate salt. This salt form is typically much more soluble in aqueous solutions than the neutral compound.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Rationale |

| Water | Low | The hydrophobic trifluoromethyl group counteracts the solubilizing effect of the polar hydroxyl and nitro groups.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute. |

| Ketones (e.g., Acetone) | Soluble | The polar aprotic nature of acetone allows for favorable dipole-dipole interactions. |

| Ethers (e.g., Diethyl Ether) | Moderately Soluble | Ethers are less polar than alcohols and ketones but can still act as hydrogen bond acceptors. |

| Esters (e.g., Ethyl Acetate) | Soluble | Ethyl acetate has moderate polarity and can effectively solvate the compound. |

| Halogenated Solvents (e.g., Dichloromethane) | Soluble | These solvents can dissolve a range of organic compounds with low to medium polarity. |

| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the molecule. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble | The significant difference in polarity leads to very poor solvation. |

Note: This table is based on general principles of solubility and qualitative descriptions found in the literature. Specific quantitative data would require experimental determination.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of this compound in a given solvent. The most common and reliable method is the shake-flask method , which can be coupled with either gravimetric or spectrophotometric analysis to quantify the dissolved solute.[2][3]

Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[2]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible membrane) to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Determine the concentration of this compound in the clear filtrate using one of the methods described below.

Quantification Methods

This method is straightforward and does not require sophisticated instrumentation.[6][7][8][9]

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate into the pre-weighed dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator or oven at a temperature below the compound's melting point.

-

Weigh the dish with the dry residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

This method is suitable for compounds that absorb ultraviolet or visible light and is generally faster than the gravimetric method.[10]

-

Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Analyze the Sample: Dilute the clear filtrate from the shake-flask experiment with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of the compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While specific quantitative data remains sparse in publicly accessible literature, a qualitative understanding of its solubility profile can be established based on its molecular structure. It is expected to be poorly soluble in water but readily soluble in various polar organic solvents. For precise applications, experimental determination of its solubility using standardized methods like the shake-flask protocol coupled with gravimetric or spectrophotometric analysis is highly recommended. The provided experimental workflow and conceptual diagrams serve as a guide for researchers and scientists in this endeavor.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenol (CAS 108-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ThermoML:J. Chem. Thermodyn. 2017, 105, 50-57 [trc.nist.gov]

- 8. echemi.com [echemi.com]

- 9. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Nitro-4-(trifluoromethyl)phenol (CAS No: 400-99-7), a significant compound in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol .[1][2] The structural and spectroscopic data presented below are essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data provided here are based on spectra available from commercial suppliers.[1]

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Phenolic Proton (OH) |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Carbonyl Carbon |

| Data not available | Trifluoromethyl Carbon |

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR are not publicly available in comprehensive databases. The information is noted as existing from sources such as Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented is consistent with spectra obtained via Fourier-Transform Infrared (FT-IR) spectroscopy.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | O-H stretch (Phenol) |

| Data not available | - | C-H stretch (Aromatic) |

| Data not available | - | C=C stretch (Aromatic) |

| Data not available | - | N-O stretch (Nitro group) |

| Data not available | - | C-F stretch (Trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The following data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| m/z | Relative Intensity | Possible Fragment |

| 207 | Data not available | [M]⁺ (Molecular Ion) |

| 161 | Data not available | [M-NO₂]⁺ |

| 137 | Data not available | Further fragmentation |

| 113 | Data not available | Further fragmentation |

Note: The fragmentation pattern is based on data available from the NIST Mass Spectrometry Data Center.[1] Detailed relative intensities are not publicly listed.

Experimental Protocols

The following are detailed methodologies that can be employed to acquire the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 20 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Reference: CDCl₃ at 77.16 ppm

FT-IR Spectroscopy

-

Instrument: FT-IR Spectrometer with a Diamond ATR accessory

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 m/z

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Phenols

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to a phenolic scaffold, its strong electron-withdrawing nature instigates a cascade of effects that are pivotal for tailoring the physicochemical and biological characteristics of the molecule. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Physicochemical Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence primarily through a potent negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. This leads to a significant polarization of the C-CF₃ bond, drawing electron density away from the aromatic ring.

Enhanced Acidity (Lower pKa)

The most prominent consequence of the trifluoromethyl group's electron-withdrawing nature on phenols is the substantial increase in acidity. By withdrawing electron density from the phenyl ring, the CF₃ group stabilizes the negative charge of the phenoxide anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to phenol. The position of the CF₃ group on the ring modulates this effect, with the para and ortho positions having a more pronounced impact due to direct resonance and proximity.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). The trifluoromethyl group possesses positive σ values, indicative of its electron-withdrawing character. These constants are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.

Spectroscopic Signatures

The presence of the trifluoromethyl group imparts distinct features in various spectroscopic analyses:

-

NMR Spectroscopy: In ¹³C NMR, the carbon atom of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of the aromatic carbons is also influenced by the electron-withdrawing effect. In ¹⁹F NMR, the CF₃ group typically shows a singlet, and its chemical shift is sensitive to the electronic environment.

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region.

Quantitative Data Summary

The following tables summarize key quantitative data for trifluoromethyl-substituted phenols, facilitating a comparative analysis.

| Compound | pKa Value | Hammett Constant (σ) |

| Phenol | ~10.0 | - |

| 2-(Trifluoromethyl)phenol | ~8.8 | - |

| 3-(Trifluoromethyl)phenol | ~9.08[1] | σm = 0.44 |

| 4-(Trifluoromethyl)phenol | ~8.68[2] | σp = 0.57 |

Table 1: Acidity and Hammett Constants of Trifluoromethyl-Substituted Phenols

| Compound | ¹³C NMR Chemical Shift (CF₃ Carbon, ppm) | IR C-F Stretching Frequencies (cm⁻¹) |

| 2-(Trifluoromethyl)phenol | ~123 (q) | ~1320, ~1175 |

| 3-(Trifluoromethyl)phenol | ~124 (q) | ~1330, ~1180 |

| 4-(Trifluoromethyl)phenol | ~124.5 (q)[3] | ~1322, ~1198[4] |

Table 2: Spectroscopic Data for Trifluoromethyl-Substituted Phenols

Note: Spectroscopic values can vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Phenols via Diazotization

A common and effective method for the synthesis of trifluoromethylphenols is the diazotization of the corresponding trifluoromethylanilines, followed by hydrolysis of the diazonium salt.

Materials:

-

2-, 3-, or 4-(Trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Toluene or other suitable organic solvent

-

Copper(II) Sulfate (CuSO₄) (optional, as catalyst for hydrolysis)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Ethyl Acetate or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and distillation apparatus.

Procedure:

-

Preparation of the Diazonium Salt: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add the chosen (trifluoromethyl)aniline to a cooled (0-5 °C) aqueous solution of sulfuric acid with vigorous stirring. b. Maintain the temperature below 10 °C and add a chilled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to prevent the temperature from rising. c. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

Hydrolysis of the Diazonium Salt: a. In a separate flask, prepare a boiling aqueous solution, which may contain copper(II) sulfate to catalyze the reaction. b. Slowly and carefully add the cold diazonium salt solution to the boiling solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, continue to heat the mixture under reflux for 30-60 minutes to ensure complete hydrolysis.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x 50 mL). c. Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. e. The crude trifluoromethylphenol can be purified by distillation or column chromatography on silica gel.

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of a trifluoromethyl-substituted phenol using UV-Vis spectrophotometry.[5][6][7][8][9]

Materials:

-

Trifluoromethyl-substituted phenol of interest

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M) to prepare the fully protonated species.

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M) to prepare the fully deprotonated species.

-

Methanol or other suitable co-solvent for sparingly soluble phenols.

-

UV-Vis spectrophotometer and quartz cuvettes.

-

Calibrated pH meter.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylphenol in methanol or another suitable solvent at a known concentration (e.g., 1 mM).

-

Preparation of Sample Solutions: a. For each buffer solution, and for the acidic and basic solutions, add a small, constant volume of the phenol stock solution to a larger, constant volume of the aqueous solution to achieve the desired final concentration (e.g., 50 µM). The percentage of the organic co-solvent should be kept low and constant across all samples to minimize its effect on the pKa. b. Prepare a blank solution for each buffered solution containing the same composition without the phenol.

-

Spectrophotometric Measurement: a. For each sample solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-350 nm). b. Identify the wavelength of maximum absorbance for the protonated (acidic) form (λ_acid) and the deprotonated (basic) form (λ_base).

-

Data Analysis: a. At a wavelength where the absorbance difference between the acidic and basic forms is significant, measure the absorbance (A) of each buffered solution. b. The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation in a sigmoidal form. c. Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_base - A) / (A - A_acid)] where A_base is the absorbance of the fully deprotonated species and A_acid is the absorbance of the fully protonated species. d. The final pKa is the average of the values obtained from the different buffer solutions.

Visualizations

Electron-Withdrawing Effect of the Trifluoromethyl Group

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-depth Technical Guide on the Acidity and pKa of 2-Nitro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-Nitro-4-(trifluoromethyl)phenol, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the physicochemical properties, theoretical and comparative acidity, and detailed experimental protocols for the determination of its acid dissociation constant (pKa).

Introduction to this compound

This compound is a substituted aromatic compound featuring two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxyl moiety and a trifluoromethyl group (-CF₃) in the para position. These substituents significantly influence the molecule's electron density distribution, thereby impacting its chemical reactivity and, most notably, its acidity. An accurate understanding of the pKa of this compound is crucial for predicting its behavior in different pH environments, which is fundamental in drug design, chemical synthesis, and biological assays.

Physicochemical and Acidity Data

The acidity of this compound is significantly greater than that of phenol due to the strong inductive and resonance effects of the nitro and trifluoromethyl substituents. These groups effectively delocalize the negative charge of the corresponding phenoxide ion, stabilizing the conjugate base and favoring the dissociation of the phenolic proton.

Quantitative Data Summary

The table below summarizes the predicted pKa value for this compound alongside the experimentally determined pKa values of structurally related compounds for comparative analysis.

| Compound | Predicted pKa | Experimental pKa |

| This compound | 5.53 ± 0.14 | Not available |

| Phenol | - | 9.99 |

| 2-Nitrophenol | - | 7.23[1] |

| 4-Nitrophenol | - | 7.15[2] |

| 4-(Trifluoromethyl)phenol | - | 9.39 |

Note: The pKa for this compound is a predicted value. Experimental determination is recommended for precise applications.

Factors Influencing Acidity

The increased acidity of this compound can be attributed to the following factors:

-

Inductive Effect: The highly electronegative fluorine and oxygen atoms in the -CF₃ and -NO₂ groups, respectively, exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond, facilitating the release of the proton.

-

Resonance Effect: The nitro group at the ortho position allows for the delocalization of the negative charge of the phenoxide ion through resonance (-M effect). This delocalization significantly stabilizes the conjugate base. The trifluoromethyl group, while primarily acting through an inductive effect, can also participate in hyperconjugation, further contributing to the stabilization of the phenoxide.

-

Intramolecular Hydrogen Bonding: In the undissociated form, there is a potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group. This can slightly decrease the acidity compared to its para-nitro isomer by stabilizing the protonated form. However, the combined electron-withdrawing effects of both substituents are the dominant factors determining its overall high acidity.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several established methods. The following are detailed protocols for two common and reliable techniques: spectrophotometric and potentiometric titration.

Spectrophotometric Method

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of the phenol have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

-

This compound

-

Buffer solutions of known pH (e.g., phosphate, borate, citrate buffers) covering a range from pH 4 to 7.

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol) and then dilute with deionized water to the final concentration, ensuring the organic solvent percentage is low (e.g., <1%) to minimize its effect on the pKa.

-

Determination of λmax:

-

Prepare two solutions from the stock: one highly acidic (e.g., pH 2 with HCl) to ensure the compound is fully protonated, and one highly basic (e.g., pH 10 with NaOH) for the fully deprotonated form.

-

Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance difference (λmax) between the two forms.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., in 0.5 pH unit increments) spanning the expected pKa of the compound.

-

Absorbance Measurements: For each buffer solution, add a precise amount of the this compound stock solution to have the same final concentration in each.

-

Data Analysis:

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.

-

Potentiometric Titration Method

This classic method involves the gradual titration of the acidic form of the compound with a strong base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the reading along with the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

For a more accurate determination, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.

-

Visualizations

The following diagrams illustrate the acid-base dissociation of this compound and a generalized workflow for its pKa determination.

Caption: Acid-base dissociation of this compound.

Caption: Workflow for pKa determination.

References

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol backbone with both a nitro group and a trifluoromethyl group, suggests a unique combination of physicochemical properties that are highly valuable in the design of novel therapeutic agents.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] Similarly, the nitro (-NO2) group is a versatile functional group in drug discovery. It is a potent electron-withdrawing group that can modulate the electronic properties of a molecule and often serves as a key pharmacophore in various bioactive compounds. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[4]

This technical guide provides a comprehensive overview of the key literature and data on this compound, with a focus on its synthesis, chemical properties, and potential biological activities. While specific biological data for this compound is limited in the public domain, this guide synthesizes available information on structurally related compounds to provide insights into its potential applications and to guide future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 400-99-7 | |

| Molecular Formula | C7H4F3NO3 | |

| Molecular Weight | 207.11 g/mol | |

| IUPAC Name | This compound | [5] |

| SMILES | O=C1C=C(C(F)(F)F)C=CC1=--INVALID-LINK--O | [5] |

| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | [5] |

| Physical Property | Value | Reference |

| Appearance | Clear, liquid | [6] |

| Boiling Point | 92-94 °C at 12 mmHg | |

| Density | 1.473 g/mL at 25 °C | |

| Refractive Index | n20/D 1.504 | |

| Flash Point | 95 °C | [6] |

| Vapor Pressure | 0.157 mmHg at 25°C | [6] |

| pKa | 5.53 ± 0.14 (Predicted) | [6] |

| LogP | 2.84240 | [6] |

| Computed Property | Value | Reference |

| XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Exact Mass | 207.01432748 | [5] |

| Heavy Atom Count | 14 | [6] |

| Complexity | 225 | [5] |

Synthesis

The synthesis of this compound is a critical process for its availability in research and development. A detailed experimental protocol for its preparation is provided below.

Synthesis of this compound from 2-Nitro-4-(trifluoromethyl)chlorobenzene.[8]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene and 220 ml of dimethyl sulfoxide (DMSO).

-

Addition of Base: While stirring the solution at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.

-

Acidification: After the addition of sodium hydroxide is complete, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid. An oil will form.

-

Extraction and Drying: Separate the oil and dissolve it in ether. Dry the ethereal solution with magnesium sulfate (MgSO4).

-

Solvent Removal: Remove the ether under reduced pressure.

-

Purification: Mix the residue with a cold sodium hydroxide solution and extract the mixture with petroleum ether.

-

Final Product Isolation: Acidify the aqueous layer with concentrated hydrochloric acid. An oil will form, which is separated and dissolved in ether. The ethereal solution is then dried with MgSO4 and the solvent is removed to yield this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, its structural features suggest potential applications in several therapeutic areas. The presence of the trifluoromethyl and nitro groups on a phenol scaffold is a common strategy in the design of bioactive molecules.

Potential as an Antimicrobial Agent

Phenolic compounds are well-known for their antimicrobial properties.[7][8] The antimicrobial activity of phenols is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions. The introduction of electron-withdrawing groups like the nitro and trifluoromethyl moieties can enhance the antimicrobial potency of phenolic compounds.

Representative Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against planktonic bacteria.[9]

-

Bacterial Culture Preparation: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Potential as a Cytotoxic Agent for Cancer Therapy

Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis through various signaling pathways. The electron-deficient nature of the aromatic ring in this compound could facilitate interactions with biological macromolecules, potentially leading to cytotoxic effects.

Representative Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A potential workflow for the biological evaluation of this compound.

Role as a Synthetic Intermediate

Beyond its potential direct biological activity, this compound is a valuable intermediate in the synthesis of more complex molecules.[1][4] The phenolic hydroxyl group can be readily functionalized, and the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The trifluoromethyl group provides a stable and lipophilic moiety that is often desirable in drug candidates.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound have not been elucidated. However, based on the activities of related phenolic and nitroaromatic compounds, several potential mechanisms can be hypothesized.

For antimicrobial activity, the primary mechanism is likely the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Additionally, it may inhibit essential enzymes involved in microbial metabolism.

For cytotoxic activity, potential mechanisms include the induction of oxidative stress, leading to DNA damage and apoptosis. It may also interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Further research is needed to investigate these potential mechanisms.

Caption: Hypothesized mechanisms of action for this compound.

Conclusion and Future Perspectives

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its synthesis is well-described, and its physicochemical properties are favorable for a drug-like molecule. While direct biological data is currently scarce, the known activities of structurally related compounds suggest that it warrants further investigation as a potential antimicrobial and cytotoxic agent.

Future research should focus on the systematic evaluation of its biological activities against a panel of microbial strains and cancer cell lines to determine its potency and selectivity. Mechanistic studies are also crucial to elucidate the underlying signaling pathways and molecular targets. Furthermore, its utility as a versatile synthetic intermediate should be explored for the generation of novel compound libraries for high-throughput screening. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

A Comprehensive Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)phenol, a versatile chemical compound with significant applications in various scientific fields. This document consolidates its alternative names, key identifiers, and physical and chemical properties, presenting them in a clear and accessible format for easy reference.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names across different chemical databases and suppliers. A comprehensive list of these names and identifiers is provided below to facilitate cross-referencing and literature searches.

| Type | Identifier |

| IUPAC Name | This compound[1] |